A Technical Guide to the Physicochemical Characterization of L-Alanyl-L-alanyl-N-ethyl-L-prolinamide (CAS 84914-64-7)
A Technical Guide to the Physicochemical Characterization of L-Alanyl-L-alanyl-N-ethyl-L-prolinamide (CAS 84914-64-7)
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Molecular Overview
L-Alanyl-L-alanyl-N-ethyl-L-prolinamide is a tripeptide with the sequence Ala-Ala-Pro, featuring an N-ethylamide group at the C-terminus of the proline residue. The presence of two alanine residues contributes to its peptidic nature, while the proline introduces a conformational rigidity. The N-ethylamide modification at the C-terminus removes the terminal carboxylic acid group, which is expected to significantly influence its pKa, solubility, and overall polarity compared to its free-acid counterpart.
A thorough understanding of its physical properties is a prerequisite for any application, from ensuring purity and stability of synthesized batches to formulating it for biological assays or therapeutic use. This guide will systematically outline the approaches to determine these critical parameters.
Molecular Structure:
Caption: 2D structure of L-Alanyl-L-alanyl-N-ethyl-L-prolinamide.
Computational Prediction of Physicochemical Properties
Prior to embarking on extensive experimental characterization, in-silico prediction provides a rapid and cost-effective means of estimating key physical properties. Several web-based tools are available for this purpose.[1][2][3]
Predicted Physicochemical Data Summary
The following table outlines the key properties that can be predicted for L-Alanyl-L-alanyl-N-ethyl-L-prolinamide and provides a comparison with the related dipeptide, L-Alanyl-L-proline, for which some predicted data is available.[4]
| Property | Predicted Value for L-Alanyl-L-alanyl-N-ethyl-L-prolinamide (Ala-Ala-Pro-NHEt) | Predicted Value for L-Alanyl-L-proline (Ala-Pro) | Rationale for Difference |
| Molecular Formula | C14H26N4O3 | C8H14N2O3 | Addition of an alanine residue and N-ethylamide group. |
| Molecular Weight | ~298.38 g/mol | 186.21 g/mol | Larger peptide with additional functional groups. |
| Isoelectric Point (pI) | Predicted to be in the neutral to slightly basic range | ~5.55 (predicted) | The C-terminal carboxyl group is replaced by a non-ionizable N-ethylamide. The primary ionizable groups are the N-terminal amine and potentially the amide nitrogens under extreme pH. |
| LogP (Octanol/Water Partition Coefficient) | Predicted to be more hydrophobic than Ala-Pro | -2.0 to -3.1 (predicted)[4] | The additional alanine and the ethyl group increase the nonpolar character of the molecule. |
| Aqueous Solubility | Predicted to have moderate to good solubility, pH-dependent. | 247 g/L (predicted)[4] | The presence of polar peptide bonds should maintain reasonable water solubility, though the increased hydrophobicity may reduce it compared to the dipeptide. Solubility will likely be lowest near its isoelectric point. |
| pKa (Strongest Acidic) | N/A (no acidic proton) | ~3.71 (Carboxylic Acid)[4] | The C-terminal carboxylic acid is absent. |
| pKa (Strongest Basic) | ~8.0-9.0 (N-terminal amine) | ~8.38 (N-terminal amine)[4] | The N-terminal amine is the primary basic site. |
Protocol for In-Silico Property Prediction
A step-by-step workflow for obtaining these predicted values is outlined below.
Caption: Workflow for computational prediction of peptide properties.
Step-by-Step Guide:
-
Generate a SMILES String: The first step is to represent the molecule in a machine-readable format. The SMILES (Simplified Molecular-Input Line-Entry System) string for L-Alanyl-L-alanyl-N-ethyl-L-prolinamide is: CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC)N.
-
Utilize Online Prediction Tools:
-
PeptideCalc or similar tools can provide a comprehensive analysis of physicochemical properties.[3] These tools can calculate molecular weight, isoelectric point, net charge at a specific pH, and hydrophobicity (LogP).[3]
-
Peptide-Tools is another web server that can predict the isoelectric point and other properties for both natural and modified peptides.[2][5]
-
-
Interpret the Results: The output from these tools will provide the estimated values for the properties listed in the table above. It is crucial to understand that these are predictions and should be confirmed experimentally.
Experimental Determination of Physical Properties
Experimental validation is paramount for confirming the predicted properties and for providing the data necessary for regulatory submissions and formulation development.
Solubility Determination
The solubility of a peptide is a critical parameter that influences its handling, formulation, and bioavailability.
Causality behind Experimental Choices: A systematic approach to solubility testing is necessary because peptide solubility is highly dependent on pH and the ionic strength of the solvent. The strategy is to start with the most benign solvents and progress to more denaturing conditions if necessary.
Experimental Protocol:
-
Initial Assessment:
-
Weigh a small, precise amount of the lyophilized peptide (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small volume of sterile, deionized water (e.g., 100 µL) to achieve a concentration of 10 mg/mL.
-
Vortex the tube for 30 seconds. If the peptide does not dissolve, sonicate for 5-10 minutes.[6]
-
-
pH Adjustment for Charged Peptides:
-
Based on the predicted pI, the peptide is expected to be more soluble at pH values away from its isoelectric point.
-
If the peptide is insoluble in water, for this basic peptide, a small amount of a dilute acid (e.g., 10% acetic acid) can be added dropwise to lower the pH and aid dissolution.[7]
-
-
Use of Organic Co-solvents:
-
For highly hydrophobic peptides, a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN) can be used to initially dissolve the peptide, followed by dilution with the desired aqueous buffer.[6][8] It is recommended to start with a small volume of the organic solvent (e.g., 10-50 µL) and then slowly add the aqueous buffer while vortexing.
-
-
Quantitative Solubility Determination (Shake-Flask Method):
-
Prepare a series of saturated solutions of the peptide in different buffers (e.g., phosphate-buffered saline at various pH values).
-
Equilibrate the solutions by shaking at a constant temperature for 24-48 hours.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved peptide using a validated analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
-
Melting Point and Thermal Stability (Differential Scanning Calorimetry - DSC)
DSC is a powerful technique for determining the melting temperature (Tm) and assessing the thermal stability of a peptide.[9] It measures the heat flow required to raise the temperature of a sample compared to a reference.[10]
Causality behind Experimental Choices: The melting point provides an indication of the purity and the solid-state stability of the peptide. Broad melting ranges can suggest the presence of impurities or multiple polymorphic forms. DSC is the preferred method as it provides a complete thermodynamic profile of the unfolding process.[9]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the lyophilized peptide into a DSC pan.
-
Hermetically seal the pan.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 250 °C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The melting point (Tm) is determined as the peak temperature of the endothermic transition in the DSC thermogram.
-
The enthalpy of fusion (ΔH) can also be calculated from the area under the peak, providing information on the energy required to melt the solid.
-
Purity Assessment (Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)
RP-HPLC is the gold standard for determining the purity of synthetic peptides.[11][12][13] It separates the target peptide from impurities based on their hydrophobicity.[11]
Causality behind Experimental Choices: A gradient elution method is typically used for peptides because it allows for the separation of a wide range of hydrophobicities within a reasonable time frame. The use of a C18 column is a common starting point for peptide separations.[14]
Experimental Protocol:
Caption: Workflow for RP-HPLC purity analysis of peptides.
-
Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (peptide bond) and 280 nm (if aromatic residues were present).
-
-
Data Analysis:
-
The purity of the peptide is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Stability Assessment
Evaluating the stability of a peptide under various conditions is a critical component of its characterization, especially for pharmaceutical applications. Stability studies should be designed in accordance with the International Council for Harmonisation (ICH) guidelines.[15][16][17]
Causality behind Experimental Choices: Accelerated stability studies are performed to predict the long-term stability of the peptide by subjecting it to elevated temperature and humidity.[16] This allows for a faster assessment of degradation pathways.
Experimental Protocol (Accelerated Stability Study):
-
Sample Preparation: Prepare multiple aliquots of the peptide in its solid form and, if applicable, in a formulated solution.
-
Storage Conditions: Store the samples under accelerated conditions as defined by ICH guidelines, typically 40°C ± 2°C and 75% RH ± 5% RH.[16]
-
Time Points: Analyze the samples at specified time points (e.g., 0, 1, 3, and 6 months).[16]
-
Analysis: At each time point, assess the following:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity: Use the validated RP-HPLC method to quantify the parent peptide and detect any degradation products.
-
Content: Determine the amount of the active peptide remaining.
-
Conclusion
While specific physical property data for L-Alanyl-L-alanyl-N-ethyl-L-prolinamide (CAS 84914-64-7) is not currently available in the public domain, this technical guide provides a robust framework for its comprehensive characterization. By combining computational prediction with rigorous experimental validation, researchers can obtain the necessary data to advance their research and development activities. The protocols outlined herein are based on established scientific principles and regulatory guidelines, ensuring the generation of reliable and defensible data.
References
-
ACS Publications. (2026, January 12). Peptide-Tools–Web Server for Calculating Physicochemical Properties of Peptides. Journal of Chemical Information and Modeling. Retrieved March 24, 2026, from [Link]
-
DTU Health Tech. (n.d.). SignalP 5.0. Bioinformatic Services. Retrieved March 24, 2026, from [Link]
-
NovoPro Bioscience Inc. (n.d.). Peptide Property Calculator (PeptideCalc). Retrieved March 24, 2026, from [Link]
-
ICH. (2025, October 11). Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. Retrieved March 24, 2026, from [Link]
-
JoVE. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved March 24, 2026, from [Link]
-
PubMed. (2025, December 31). Peptide-Tools-Web Server for Calculating Physicochemical Properties of Peptides. Retrieved March 24, 2026, from [Link]
-
PepCalc.com. (n.d.). Peptide calculator. Retrieved March 24, 2026, from [Link]
-
GenScript. (2020). F1-SFP-peptide solubility guidelines 2020Q1. Retrieved March 24, 2026, from [Link]
-
ICH. (2010, February 2). Q1A(R2) Guideline. Retrieved March 24, 2026, from [Link]
-
Humana Press. (n.d.). HPLC of Peptides and Proteins. In M.-I. Aguilar (Ed.), Methods in Molecular Biology, vol. 251. Retrieved March 24, 2026, from [Link]
-
TA Instruments. (n.d.). Characterizing membrane Proteins and Peptides by Calorimetry. Retrieved March 24, 2026, from [Link]
-
Bio Basic. (n.d.). Peptide Solubility. Retrieved March 24, 2026, from [Link]
-
PMC. (2025, February 8). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Retrieved March 24, 2026, from [Link]
-
Oxford Academic. (2006, July 1). PROFEAT: a web server for computing structural and physicochemical features of proteins and peptides from amino acid sequence. Retrieved March 24, 2026, from [Link]
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved March 24, 2026, from [Link]
-
JPT. (n.d.). Peptide Solubilization. Retrieved March 24, 2026, from [Link]
-
ResearchGate. (2026, March 3). Peptide-Tools–Web Server for Calculating Physicochemical Properties of Peptides. Retrieved March 24, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-ethoxycarbonyl-L-alanyl-L-proline ethylamide. Retrieved March 24, 2026, from [Link]
-
Pearson. (n.d.). Isoelectric Point (pI) Calculator. Retrieved March 24, 2026, from [Link]
-
CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved March 24, 2026, from [Link]
-
Pearson. (n.d.). Protein Solubility Calculator. Retrieved March 24, 2026, from [Link]
-
Biotech Spain. (2025, December 11). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. Retrieved March 24, 2026, from [Link]
-
LifeTein. (n.d.). Protein/Peptide Property Calculator. Retrieved March 24, 2026, from [Link]
-
Malvern Panalytical. (2022, April 15). How DSC can complement your protein thermal stability studies. Retrieved March 24, 2026, from [Link]
-
bioRxiv. (2022, December 28). Serverless Prediction of Peptide Properties with Recurrent Neural Networks. Retrieved March 24, 2026, from [Link]
-
FooDB. (2020, April 3). Showing Compound Alanyl-Proline (FDB098189). Retrieved March 24, 2026, from [Link]
-
LCGC International. (2022, December 1). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. Retrieved March 24, 2026, from [Link]
-
MDPI. (2024, June 22). TriplEP-CPP: Algorithm for Predicting the Properties of Peptide Sequences. Retrieved March 24, 2026, from [Link]
-
Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC. Retrieved March 24, 2026, from [Link]
-
ACS Publications. (n.d.). DSC Study of the Thermal Stability of S-Protein and S-Peptide/S-Protein Complexes. Biochemistry. Retrieved March 24, 2026, from [Link]
-
ResearchGate. (2019, July 16). ICH guidelines for the stability. Retrieved March 24, 2026, from [Link]
- Google Patents. (n.d.). WO1994026771A1 - Process for the stereoselective preparation of l-alanyl-l-proline.
-
Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC. Retrieved March 24, 2026, from [Link]
-
Oxford Academic. (2024, April 15). PypKa server: online pK a predictions and biomolecular structure preparation with precomputed data from PDB and AlphaFold DB. Retrieved March 24, 2026, from [Link]
Sources
- 1. Peptide Calculator - Bachem [bachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Peptide Property Calculator [novoprolabs.com]
- 4. Showing Compound Alanyl-Proline (FDB098189) - FooDB [foodb.ca]
- 5. Peptide-Tools-Web Server for Calculating Physicochemical Properties of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. jpt.com [jpt.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential scanning calorimetry [cureffi.org]
- 11. renyi.hu [renyi.hu]
- 12. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 13. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 14. harvardapparatus.com [harvardapparatus.com]
- 15. pengtingpeptide.com [pengtingpeptide.com]
- 16. database.ich.org [database.ich.org]
- 17. biotech-spain.com [biotech-spain.com]
